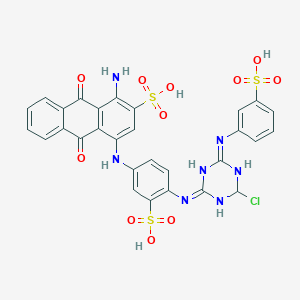![molecular formula C13H11F3N2O B12355098 2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)
2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile is a chemical compound with a complex structure that includes a piperidine ring, a trifluoromethyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile can be compared with other similar compounds, such as:
2-Oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a piperidine ring.
2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile: Another similar compound with a dihydropyridine ring.
2-Amino-5-oxo-4-(3,5-bis(trifluoromethyl)phenyl): This compound contains additional trifluoromethyl groups and an amino group.
Properties
Molecular Formula |
C13H11F3N2O |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-3,6,9,11H,4-5H2,(H,18,19) |
InChI Key |
LQIOCZDHAXBRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1C#N)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)



![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)



![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
